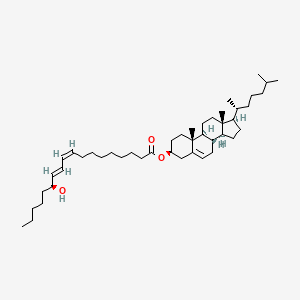

13(S)-HODE cholesteryl ester

説明

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-XFIJILBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of 13(S)-HODE Cholesteryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester is a prominent oxidized lipid species found within atherosclerotic plaques.[1] It is formed through the enzymatic oxidation of cholesteryl linoleate (B1235992), primarily by 15-lipoxygenase (15-LO), and serves as a significant component of oxidized low-density lipoprotein (oxLDL). While much of the biological activity is attributed to its hydrolysis product, the free acid 13(S)-HODE, the cholesteryl ester form plays a crucial role as a stable transport and storage molecule within the atherosclerotic lesion. This guide provides an in-depth analysis of the biological significance of 13(S)-HODE cholesteryl ester, focusing on its formation, metabolism, and downstream signaling effects, particularly in the context of atherosclerosis.

Introduction

The oxidation of lipids, particularly those within low-density lipoproteins (LDL), is a key initiating event in the pathogenesis of atherosclerosis. Among the myriad of oxidized lipid products, 13(S)-HODE and its cholesteryl ester have emerged as critical players in the inflammatory and metabolic dysregulation that characterizes this disease. This document will explore the multifaceted biological significance of this compound, from its enzymatic synthesis to its ultimate impact on cellular signaling pathways.

Formation and Metabolism

This compound is primarily formed from the oxidation of cholesteryl linoleate, the most abundant fatty acid ester of cholesterol in LDL. This conversion is predominantly catalyzed by the enzyme 15-lipoxygenase (15-LO).[2]

Key Metabolic Steps:

-

Oxidation: 15-LO stereospecifically introduces molecular oxygen to cholesteryl linoleate, forming 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) cholesteryl ester.

-

Reduction: The unstable hydroperoxide is subsequently reduced to the more stable hydroxyl derivative, this compound, by cellular peroxidases.

-

Cellular Uptake: As a component of oxLDL, this compound is taken up by macrophages in the arterial intima via scavenger receptors such as CD36.

-

Hydrolysis: Within the macrophage, oxidized cholesteryl esters are preferentially hydrolyzed by neutral cholesteryl ester hydrolase (nCEH) and hormone-sensitive lipase (B570770) (HSL) compared to their non-oxidized counterparts.[3][4] This hydrolysis releases free 13(S)-HODE, which is the primary signaling-active molecule.

Biological Significance and Signaling Pathways

The biological effects of this compound are largely mediated by its hydrolysis product, 13(S)-HODE. The free acid acts as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][5]

PPARγ-Mediated Signaling

Activation of PPARγ by 13(S)-HODE in macrophages leads to a cascade of downstream events with significant implications for atherosclerosis:

-

Induction of Target Genes: PPARγ activation upregulates the expression of genes involved in lipid metabolism and inflammation, including the scavenger receptor CD36 and the fatty acid binding protein aP2.[2] This can paradoxically lead to increased lipid uptake and foam cell formation.

-

Apoptosis: The 13(S)-HODE/PPARγ axis can also induce apoptosis in macrophages, a process that can contribute to the growth of the necrotic core in advanced atherosclerotic plaques.[2]

dot

Caption: PPARγ Signaling Pathway Activated by 13(S)-HODE.

Quantitative Data

While precise concentrations of this compound in human atherosclerotic plaques are not well-documented and can vary significantly, studies have consistently shown it to be a major component of the oxidized lipid pool.

| Parameter | Tissue/Cell Type | Method | Finding | Reference |

| Relative Abundance | Human Atherosclerotic Plaques | Immunohistochemistry | Co-localized with markers of oxidized LDL in endothelial cells, macrophages, and smooth muscle cells. | [6] |

| Formation | Rabbit Reticulocytes and Human Monocytes | In vitro assay | 15-LO can metabolize cholesteryl linoleate to 13-HODE cholesteryl ester. | [7] |

| Hydrolysis | Murine Macrophages | HPLC-based assay | Oxidized cholesteryl esters are preferentially hydrolyzed over non-oxidized counterparts. | [3] |

Experimental Protocols

Extraction and Quantification of this compound from Atherosclerotic Tissue (Logical Workflow)

This protocol outlines a logical workflow for the extraction and analysis of this compound from tissue samples based on commonly used lipidomics techniques.

dot

Caption: Workflow for Extraction and Quantification of 13(S)-HODE-CE.

Detailed Steps:

-

Sample Preparation: Atherosclerotic plaque tissue is obtained and immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

Homogenization: The tissue is weighed and homogenized in ice-cold phosphate-buffered saline (PBS) containing antioxidants such as butylated hydroxytoluene (BHT) to prevent further oxidation.

-

Lipid Extraction: Lipids are extracted using a modified Folch method. A 2:1 (v/v) mixture of chloroform:methanol is added to the homogenate, followed by vigorous vortexing.

-

Phase Separation: A saline solution is added to induce phase separation. The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.

-

Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the analytical method, such as methanol or isopropanol.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound using a stable isotope-labeled internal standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of purified this compound.

In Vitro Macrophage Cholesteryl Ester Hydrolysis Assay (Logical Workflow)

This protocol describes a logical workflow to assess the hydrolysis of this compound in cultured macrophages.

dot

Caption: Workflow for Macrophage Cholesteryl Ester Hydrolysis Assay.

Detailed Steps:

-

Cell Culture: Macrophages (e.g., differentiated THP-1 cells or primary peritoneal macrophages) are cultured in appropriate media.

-

Lipid Loading: Cells are incubated with acetylated LDL (acLDL) that has been enriched with radiolabeled [³H]-13(S)-HODE cholesteryl ester for a specified period to allow for uptake and accumulation of lipid droplets.

-

Washing: After loading, the cells are thoroughly washed with PBS to remove any unincorporated labeled lipids.

-

Incubation: The cells are then incubated in fresh media, either in the presence or absence of a cholesterol acceptor such as high-density lipoprotein (HDL).

-

Lipid Extraction: At various time points, the media is collected, and the cells are lysed. Lipids are extracted from both the media and the cell lysates separately using a method such as the Bligh-Dyer extraction.

-

Thin Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated using a solvent system that resolves cholesteryl esters from free fatty acids (e.g., hexane:diethyl ether:acetic acid).

-

Quantification: The spots corresponding to cholesteryl esters and free fatty acids are scraped from the TLC plate, and the amount of radioactivity in each is determined by liquid scintillation counting.

-

Calculation: The percentage of cholesteryl ester hydrolysis is calculated as the amount of radioactivity in the free fatty acid fraction divided by the total radioactivity in both the cholesteryl ester and free fatty acid fractions.

Conclusion and Future Directions

This compound is a key oxidized lipid that accumulates in atherosclerotic lesions and contributes to the pathology of the disease, primarily through its hydrolysis to the PPARγ agonist, 13(S)-HODE. While its role as a precursor to the active free fatty acid is well-established, further research is needed to determine if the esterified form possesses any direct biological activity. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying its concentration in various tissues and disease states. A deeper understanding of the regulation of its formation and hydrolysis could pave the way for novel therapeutic strategies targeting the lipid-driven inflammation in atherosclerosis and other chronic inflammatory diseases.

References

- 1. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

The Discovery and Isolation of 13(S)-HODE Cholesteryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, isolation, and significance of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester, a significant lipid molecule implicated in the pathophysiology of various diseases, most notably atherosclerosis. This document details the enzymatic origins of this oxidized cholesteryl ester, outlines comprehensive experimental protocols for its extraction and analysis from tissues, and presents its known signaling pathways. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the role of 13(S)-HODE cholesteryl ester in their respective fields.

Discovery and Significance

This compound was first identified as a component of atherosclerotic lesions in human aortas.[1][2] Its presence is significant as it is primarily formed through the enzymatic oxidation of cholesteryl linoleate (B1235992), a major component of low-density lipoprotein (LDL), by the enzyme 15-lipoxygenase-1 (15-LOX-1).[2][3] This enzymatic origin, resulting in the specific S stereoisomer, distinguishes it from the racemic mixture of HODE cholesteryl esters that can be formed by non-enzymatic, free radical-mediated oxidation. The accumulation of this compound within the vascular intima is a key feature of atheromatous plaques and is believed to contribute to the progression of atherosclerosis.[2]

Quantitative Data

While extensive quantitative data for this compound across a wide range of tissues remains an active area of research, existing studies indicate a significant accumulation in pathological conditions compared to healthy tissues. The following table summarizes the typical findings regarding the relative abundance of its precursor, 13-HODE, and the general trend observed for oxidized cholesteryl esters in atherosclerotic plaques.

| Tissue Type | Analyte | Reported Levels/Observations | Reference |

| Human Atherosclerotic Plaques | 13-HODE (esterified to cholesterol) | Dominant component of plaques.[2] | [2] |

| Human Atherosclerotic Plaques | Cholesteryl Linoleate vs. Cholesteryl Oleate (B1233923) Ratio | Ratio of linoleate (18:2) to oleate (18:1) in cholesteryl esters is a key indicator of plaque progression.[4] | [4] |

| Human Carotid Arteries (Atherosclerotic) | 13(R)-HODE | Also detected, indicating complex oxidative processes within the plaque.[5] | [5] |

| Plasma of Acute Coronary Syndrome Patients | 13-HODE | Significantly higher levels compared to controls.[6] | [6] |

Experimental Protocols

The accurate analysis of this compound in tissues requires meticulous sample handling and sophisticated analytical techniques to prevent artefactual oxidation and ensure stereospecificity. The following is a comprehensive protocol synthesized from established methods for the extraction and analysis of cholesteryl esters from tissues.[3][7][8][9]

Tissue Collection and Homogenization

-

Objective: To obtain a representative tissue sample and efficiently disrupt the cellular structure to release lipids.

-

Procedure:

-

Excise the tissue of interest (e.g., aortic arch, atherosclerotic plaque) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity and lipid oxidation. Store at -80°C until extraction.

-

Weigh the frozen tissue and record the wet weight.

-

On dry ice, mince the tissue into small pieces using a pre-chilled scalpel.

-

Transfer the minced tissue to a pre-chilled glass Dounce homogenizer.

-

Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant such as 0.005% butylated hydroxytoluene (BHT) to the homogenizer. A typical volume is 20 mL per gram of tissue.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Lipid Extraction (Folch Method)

-

Objective: To separate the total lipid fraction from other cellular components.

-

Procedure:

-

Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.

-

Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Re-extract the upper aqueous phase and the protein interface with another volume of chloroform, vortex, and centrifuge as before.

-

Pool the organic phases.

-

Dry the combined organic extract under a stream of nitrogen gas.

-

Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation

-

Objective: To isolate the cholesteryl ester fraction from the total lipid extract.

-

Procedure:

-

Resuspend the dried lipid extract in a small volume of hexane (B92381).

-

Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.

-

Load the lipid extract onto the SPE cartridge.

-

Elute the cholesteryl ester fraction with 10 mL of hexane or a hexane:diethyl ether mixture (e.g., 98:2 v/v).

-

Collect the eluate and dry it under a stream of nitrogen.

-

Saponification and Derivatization (for GC-MS analysis of fatty acid composition)

-

Objective: To hydrolyze the cholesteryl ester and derivatize the resulting fatty acid for gas chromatography-mass spectrometry (GC-MS) analysis. This step is crucial for confirming the presence of the 13-HODE moiety.

-

Procedure:

-

To the dried cholesteryl ester fraction, add 2 mL of 0.5 M methanolic KOH.

-

Incubate at 60°C for 1 hour to saponify the ester bond.

-

After cooling, add 2 mL of water and acidify to pH 3-4 with HCl.

-

Extract the free fatty acids three times with 2 mL of hexane.

-

Pool the hexane extracts and dry under nitrogen.

-

Derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent such as BF3-methanol or by preparing pentafluorobenzyl (PFB) ester derivatives for enhanced sensitivity in GC-MS.

-

LC-MS/MS Analysis of Intact this compound

-

Objective: To directly quantify the intact this compound molecule, preserving its stereochemistry.

-

Procedure:

-

Resuspend the purified cholesteryl ester fraction from SPE in a suitable solvent for reverse-phase liquid chromatography (e.g., methanol:isopropanol).

-

Inject the sample onto a C18 or a chiral column for separation.

-

Use a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

The precursor ion for 13-HODE cholesteryl ester [M+NH4]+ would be m/z 684.6. A characteristic product ion would be the loss of the fatty acyl chain, resulting in the cholesterol backbone fragment at m/z 369.3.

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., d7-cholesteryl 13(S)-HODE).

-

Signaling Pathways and Experimental Workflows

The biological effects of 13(S)-HODE and its cholesteryl ester are mediated through various signaling pathways, primarily involving nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.

15-Lipoxygenase Pathway for this compound Formation

The enzymatic formation of this compound is a key step in its biological activity.

Caption: Enzymatic conversion of cholesteryl linoleate to this compound.

Experimental Workflow for Tissue Analysis

The following diagram outlines the key steps in the isolation and analysis of this compound from tissue samples.

Caption: Workflow for tissue analysis of this compound.

13-HODE Signaling in Macrophages and Atherosclerosis

13-HODE, released from its cholesteryl ester form by esterases within the cell, acts as a signaling molecule, notably through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[10][11] This activation leads to a cascade of events that influence cholesterol metabolism and inflammation in macrophages, key cells in the development of atherosclerosis.

Caption: 13-HODE signaling via PPARγ in macrophages.

Conclusion

The discovery and ongoing investigation of this compound have provided significant insights into the molecular mechanisms underlying atherosclerosis and other inflammatory diseases. The detailed experimental protocols and an understanding of the associated signaling pathways presented in this guide offer a solid foundation for researchers to further explore the diagnostic and therapeutic potential of targeting this specific oxidized lipid. The continued development of sensitive and specific analytical methods will be crucial in elucidating the precise roles of this compound in health and disease.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the Effect of Transcatheter Aortic Valve Implantation in Patients with Severe Aortic Stenosis on the Concentration of the Fatty Acids Involved in Inflammation [mdpi.com]

- 3. Lipid analysis and fatty acid profiles of individual arterial atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipids of human atherosclerotic plaques and xanthomas: clues to the mechanism of plaque progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejgm.co.uk [ejgm.co.uk]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of 13(S)-HODE Cholesteryl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic synthesis of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) cholesteryl ester. This document details the core methodologies, presents quantitative data for comparison, and illustrates the relevant biological pathways.

Introduction

13(S)-HODE cholesteryl ester is a biologically active lipid molecule implicated in various physiological and pathological processes, including atherosclerosis and inflammation.[1] Its synthesis can occur through stereospecific enzymatic pathways or by non-selective free radical-mediated reactions. Understanding the distinct mechanisms of its formation is crucial for researchers investigating its biological roles and for professionals in drug development targeting pathways involving this lipid mediator.

Comparative Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main routes: a highly stereospecific enzymatic pathway and a non-stereospecific non-enzymatic pathway.

Data Presentation: Quantitative Comparison

| Parameter | Enzymatic Synthesis | Non-Enzymatic Synthesis | Reference(s) |

| Starting Material | Linoleic Acid and Cholesterol | Cholesteryl Linoleate (typically in LDL) | [2] |

| Key Reactions | 1. Lipoxygenation (15-LOX) 2. Esterification (ACAT) | Free radical-mediated oxidation (e.g., Cu2+-catalyzed) | [2] |

| Stereospecificity | High (predominantly 13(S)-HODE) | Low (racemic mixture of 13(S)- and 13(R)-HODE) | [3] |

| Purity of 13-HODE | High enantiomeric excess (e.g., 97% e.e. for 13(S)-HODE) | Near-racemic mixture | [2] |

| Typical Yield of 13(S)-HODE | ~54% from linoleic acid | Variable, dependent on oxidation conditions | [2] |

| Overall Yield of Ester | Dependent on esterification efficiency | Variable | |

| Key Advantages | Stereospecificity, high purity of the desired isomer | Simpler setup, mimics in vivo pathological conditions | |

| Key Disadvantages | Requires purified enzymes and multiple steps | Lack of stereocontrol, complex product mixture |

Experimental Protocols

Enzymatic Synthesis of this compound

This process involves two main steps: the synthesis of 13(S)-HODE from linoleic acid catalyzed by 15-lipoxygenase (15-LOX), followed by the esterification of 13(S)-HODE with cholesterol, which can be facilitated by Acyl-CoA:cholesterol acyltransferase (ACAT).

This protocol is adapted from methodologies utilizing soybean lipoxygenase-1, a commercially available enzyme that efficiently catalyzes the formation of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE), which is then reduced to 13(S)-HODE.[2]

Materials:

-

Linoleic acid

-

Soybean lipoxygenase-1 (EC 1.13.11.12)

-

Borate (B1201080) buffer (pH 9.0)

-

Sodium borohydride (B1222165) (NaBH4)

-

Diethyl ether

-

Formic acid

-

Solid Phase Extraction (SPE) column (e.g., C18)

Procedure:

-

Reaction Setup: Dissolve linoleic acid in ethanol and add it to a borate buffer (pH 9.0) with vigorous stirring to create an emulsion. The final concentration of linoleic acid should be in the range of 0.1 M.[2]

-

Enzymatic Reaction: Add soybean lipoxygenase-1 (e.g., 4 mg/mL) to the reaction mixture.[2] Maintain the temperature at 5°C and supply oxygen (e.g., under 2.5 bar pressure) to facilitate the reaction.[2]

-

Reduction of Hydroperoxide: After the lipoxygenation is complete (monitored by UV absorbance at 234 nm), reduce the resulting 13(S)-HPODE to 13(S)-HODE by adding a fresh solution of sodium borohydride in ethanol.

-

Extraction: Acidify the reaction mixture to pH 3-4 with formic acid and extract the lipids with a mixture of hexane and diethyl ether.

-

Purification: Concentrate the organic extract and purify the 13(S)-HODE using a C18 SPE column. Elute with a gradient of methanol (B129727) in water.

-

Verification: Confirm the identity and purity of 13(S)-HODE using HPLC-UV (detection at 234 nm) and LC-MS/MS.

Materials:

-

13(S)-HODE

-

Coenzyme A (CoA)

-

Acyl-CoA synthetase

-

ATP

-

Magnesium chloride (MgCl2)

-

Microsomal fraction containing ACAT (from a suitable cell line or tissue)

-

Cholesterol

-

Bovine Serum Albumin (BSA)

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Activation of 13(S)-HODE: Incubate 13(S)-HODE with CoA, ATP, MgCl2, and a suitable acyl-CoA synthetase to form 13(S)-HODE-CoA.

-

Esterification Reaction: Prepare a reaction mixture containing the microsomal fraction (source of ACAT), cholesterol (solubilized with a detergent or complexed to BSA), and the freshly prepared 13(S)-HODE-CoA in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C. The reaction time will need to be optimized.

-

Extraction and Purification: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol 2:1) and extract the lipids. Purify the this compound using column chromatography or HPLC.

-

Analysis: Analyze the final product by LC-MS/MS to confirm its identity and purity.

Non-Enzymatic Synthesis of 13-HODE Cholesteryl Ester

This method involves the free radical-mediated oxidation of low-density lipoprotein (LDL), which is rich in cholesteryl linoleate. The oxidation is typically initiated by a transition metal ion like copper (II).

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS)

-

Copper (II) sulfate (B86663) (CuSO4)

-

Centrifugal filter devices

-

Bradford assay reagents

Procedure:

-

LDL Isolation: Isolate LDL from fresh human plasma by ultracentrifugation.

-

LDL Preparation: Dilute the isolated LDL to a protein concentration of 100 µg/mL in PBS.[6] Determine the protein concentration using the Bradford assay.[6]

-

Oxidation: Initiate lipid peroxidation by adding CuSO4 to a final concentration of 5 µM.[6] Incubate the mixture at 37°C for 24 hours.[6]

-

Monitoring Oxidation: The extent of oxidation can be monitored by measuring the formation of conjugated dienes (absorbance at 234 nm) and thiobarbituric acid reactive substances (TBARS).

-

Concentration and Storage: Concentrate the oxidized LDL (oxLDL) using centrifugal filter devices and store at -80°C.[6]

-

Extraction and Analysis: Extract the lipids from the oxLDL and analyze the cholesteryl ester fraction for the presence of 13-HODE cholesteryl ester using chiral chromatography and LC-MS/MS to determine the ratio of 13(S)- and 13(R)-isomers.

Mandatory Visualizations

Signaling Pathway of 13(S)-HODE

Caption: Signaling pathway of 13(S)-HODE in macrophages.

Experimental Workflow: Enzymatic Synthesis and Analysis

Caption: Workflow for enzymatic synthesis and analysis.

Experimental Workflow: Non-Enzymatic Synthesis and Analysis

Caption: Workflow for non-enzymatic synthesis and analysis.

Conclusion

The choice between enzymatic and non-enzymatic synthesis of this compound depends on the specific research goals. Enzymatic synthesis provides a route to obtaining a highly pure, stereospecific product, which is essential for studying the specific biological activities of the (S)-isomer. In contrast, non-enzymatic synthesis, while lacking stereocontrol, offers a valuable model for investigating the complex mixture of oxidized lipids produced under conditions of oxidative stress, such as those found in atherosclerotic lesions. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Separation of the Diastereomers of Cholesterol Ester Hydroperoxide Using LC-MS/MS to Evaluate Enzymatic Lipid Oxidation | MDPI [mdpi.com]

Signaling Pathways Activated by 13(S)-HODE Cholesteryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), the active form derived from its cholesteryl ester. 13(S)-HODE cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL) and is prominently found in atherosclerotic lesions[1][2]. While the esterified form is a stable constituent of these plaques, the biological activity and downstream signaling events are primarily attributed to the hydrolysis of the ester and the subsequent action of the free acid, 13(S)-HODE[3]. This document details the key molecular pathways influenced by 13(S)-HODE, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of these complex biological processes.

Core Signaling Pathways

13(S)-HODE is a bioactive lipid that modulates a variety of cellular processes, predominantly through its interaction with nuclear receptors and cell surface receptors. The primary signaling cascades initiated by 13(S)-HODE are crucial in the context of atherosclerosis, inflammation, and cancer.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

13(S)-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation[3][4].

Mechanism of Action: Upon entering the cell, 13(S)-HODE binds to and activates PPARγ. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects:

-

Macrophage Differentiation and Lipid Uptake: Activation of PPARγ by 13(S)-HODE in monocytes and macrophages induces the expression of the scavenger receptor CD36 and fatty acid binding protein 4 (FABP4, also known as aP2)[3][5]. This leads to increased uptake of oxidized lipoproteins, contributing to the formation of foam cells, a hallmark of atherosclerotic plaques[3].

-

Cholesterol Efflux: The 13-HODE-mediated activation of PPARγ can also induce the expression of Liver X Receptor α (LXRα). LXRα, in turn, upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1, as well as the scavenger receptor class B type I (SR-BI). This cascade promotes the efflux of cholesterol from macrophages to apolipoprotein A-I, a key step in reverse cholesterol transport[6].

-

Apoptosis: The 13(S)-HODE/PPARγ axis has also been implicated in inducing apoptosis in macrophages, which may contribute to the instability of atherosclerotic plaques[3].

Quantitative Data on PPARγ Pathway Activation:

| Cell Line | Treatment | Target Gene/Protein | Fold Change / Effect | Reference |

| THP-1 monocytes/macrophages | 9-HODE and 13-HODE | FABP4 expression | Increased | [5] |

| THP-1 monocytes/macrophages | 9-HODE and 13-HODE + T0070907 (PPARγ antagonist) | FABP4 expression | Inhibited | [5] |

| RAW264.7 macrophages | 13-HODE | PPAR-transactivation activity | Increased | [6] |

| RAW264.7 macrophages | 13-HODE | LXRα, ABCA1, ABCG1, SR-BI protein levels | Increased | [6] |

| RAW264.7 macrophages | 13-HODE + PPARγ antagonist | Cholesterol efflux and protein levels of target genes | Effects abolished | [6] |

Diagram of the PPARγ Signaling Pathway:

Caption: PPARγ signaling pathway activated by 13(S)-HODE.

G Protein-Coupled Receptor 132 (GPR132) Signaling

While 9-HODE is a more potent ligand for GPR132 (also known as G2A), 13-HODE can also activate this receptor, albeit to a lesser extent[7]. GPR132 is implicated in monocyte activation and inflammation.

Mechanism of Action: Binding of HODEs to GPR132 on the cell surface of monocytes and macrophages can initiate downstream signaling cascades, although the precise pathways are not fully elucidated. Studies have shown that both 9-HODE and 13-HODE can increase the expression of GPR132 itself[5][8].

Downstream Effects:

-

Monocyte Activation: Increased GPR132 expression is observed in activated monocytes from diabetic patients, suggesting a role for this receptor in monocyte activation in metabolic diseases[5].

-

FABP4 Induction (PPARγ-Independent): While HODEs induce FABP4 expression via PPARγ, the silencing of GPR132 does not affect this induction, indicating that GPR132 is not directly involved in the PPARγ-mediated regulation of FABP4 by HODEs[5][9]. This suggests that GPR132 may mediate other, independent effects of HODEs.

Quantitative Data on GPR132 Pathway:

| Cell Line/Subject | Treatment/Condition | Target | Observation | Reference |

| THP-1 monocytes | 9-HODE and 13-HODE | GPR132 expression | Increased | [5][8] |

| CD14+ cells from diabetic patients | Diabetes | GPR132 mRNA | Higher expression | [5] |

| G2A-overexpressing COS-1 cells | 9-HODE vs 13-HODE | Intracellular calcium flux | 9-HODE is a more potent activator | [7] |

Diagram of HODE Interaction with GPR132:

Caption: HODE interaction with the GPR132 receptor.

Mechanistic Target of Rapamycin (mTOR) Inhibition

Recent studies have identified a direct interaction between 13(S)-HODE and the mTOR protein, a key regulator of cell growth, proliferation, and metabolism.

Mechanism of Action: 13(S)-HODE has been shown to directly bind to the catalytic ATP-binding domain of mTOR. This interaction is ATP-competitive and leads to the inhibition of mTOR kinase activity[10].

Downstream Effects:

-

Suppression of Cancer Cell Growth: By inhibiting mTOR signaling, 13(S)-HODE can suppress the growth of cancer cells and tumor xenografts[10]. This highlights a potential tumor-suppressive role for this lipid metabolite. The expression of arachidonate (B1239269) 15-lipoxygenase (ALOX15), the enzyme that produces 13(S)-HODE, has also been shown to reduce mTOR signaling[10].

Diagram of mTOR Inhibition by 13(S)-HODE:

Caption: Inhibition of mTOR signaling by 13(S)-HODE.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Macrophage Differentiation and Gene Expression Analysis

Objective: To investigate the effect of HODEs on monocyte differentiation and the expression of target genes like FABP4 and GPR132.

Cell Line: THP-1 human monocytic cell line.

Methodology:

-

Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Differentiation: To induce differentiation into macrophages, THP-1 monocytes are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48-72 hours. For synergistic studies, a low concentration of PMA (e.g., 1 nM) is used in combination with HODEs (e.g., 30 µM)[11].

-

Treatment: Differentiated macrophages or monocytes are treated with 13(S)-HODE, 9-HODE, or vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., FABP4, GPR132, PPARG) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., FABP4, GPR132) and a loading control (e.g., β-actin).

-

Lipid Accumulation (Oil Red O Staining): To visualize lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution[11].

Protocol 2: PPARγ Transactivation Assay

Objective: To determine if 13-HODE can activate PPARγ.

Cell Line: RAW264.7 murine macrophages or other suitable cell lines.

Methodology:

-

Transfection: Cells are transiently co-transfected with a PPARγ expression vector, a PPRE-luciferase reporter vector, and a Renilla luciferase vector (for normalization).

-

Treatment: After transfection, cells are treated with 13-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for 24 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the firefly/Renilla ratio indicates PPARγ activation.

Protocol 3: Cholesterol Efflux Assay

Objective: To measure the effect of 13-HODE on cholesterol efflux from macrophages.

Cell Line: RAW264.7 macrophages.

Methodology:

-

Cholesterol Loading: Macrophages are labeled with [³H]-cholesterol for 24 hours.

-

Treatment: Cells are washed and then treated with 13-HODE or vehicle control in the presence or absence of PPAR antagonists for a specified period (e.g., 24 hours) to allow for the upregulation of cholesterol transporters.

-

Efflux Induction: The treatment medium is removed, and cells are incubated with a cholesterol acceptor, such as apolipoprotein A-I (apoA-I), for 4-6 hours.

-

Quantification: The radioactivity in the medium and the cells is measured by liquid scintillation counting. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Experimental Workflow for Cholesterol Efflux Assay:

Caption: Workflow for a typical cholesterol efflux experiment.

Conclusion

The cholesteryl ester of 13(S)-HODE, found in atherosclerotic plaques, is a precursor to the biologically active free fatty acid, 13(S)-HODE. This lipid mediator orchestrates a complex network of signaling pathways, primarily through the activation of the nuclear receptor PPARγ, which has profound effects on lipid metabolism, inflammation, and foam cell formation. Additionally, 13(S)-HODE interacts with the G protein-coupled receptor GPR132 and directly inhibits the central metabolic regulator mTOR. A thorough understanding of these pathways is essential for researchers and drug development professionals seeking to devise novel therapeutic strategies for cardiovascular diseases, inflammatory disorders, and cancer. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted roles of this important lipid metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

The Role of 13(S)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the function of 13(S)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester in the formation of foam cells, a critical event in the pathogenesis of atherosclerosis.

Introduction: The Atherosclerotic Cascade and Foam Cell Genesis

Atherosclerosis, a chronic inflammatory disease, is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements in the artery wall, leading to the formation of atherosclerotic plaques. A key initiating event in this process is the transformation of macrophages into lipid-laden foam cells. This transformation is driven by the excessive uptake of modified low-density lipoproteins (LDL), particularly oxidized LDL (oxLDL), and the subsequent intracellular accumulation of cholesteryl esters.

Within the complex mixture of oxidized lipids found in oxLDL, specific molecules play pivotal roles in modulating cellular functions. One such molecule is 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a product of linoleic acid oxidation. While the activities of free 13(S)-HODE are increasingly understood, its function when esterified to cholesterol, as 13(S)-HODE cholesteryl ester, is a critical area of investigation for understanding and targeting foam cell formation. This guide will delve into the mechanisms by which this compound contributes to this pathological process.

The Dual Nature of 13(S)-HODE in Macrophage Lipid Metabolism

Emerging evidence suggests that 13(S)-HODE and its esterified form may have a dual role in macrophage cholesterol homeostasis, influencing both lipid uptake and efflux. This duality is largely mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.

Intracellular Fate of this compound

It is hypothesized that this compound, upon being internalized by macrophages as part of oxLDL particles, undergoes hydrolysis by intracellular enzymes such as cholesteryl ester hydrolase (CEH) and hormone-sensitive lipase (B570770) (HSL)[1][2][3][4][5]. This releases free cholesterol and 13(S)-HODE into the cytoplasm. Interestingly, some studies suggest that oxidized cholesteryl esters may be preferred substrates for these hydrolases[2][5].

Signaling Pathways Modulated by 13(S)-HODE

The liberated 13(S)-HODE is a known endogenous ligand for PPARγ[6][7][8]. Activation of PPARγ by 13(S)-HODE initiates a signaling cascade that influences the expression of genes involved in lipid metabolism. A key downstream effector of PPARγ is the Liver X Receptor α (LXRα). The PPARγ-LXRα axis plays a central role in regulating the expression of genes involved in both cholesterol uptake and efflux.[9]

Signaling Pathway of 13(S)-HODE in Macrophages

Caption: Signaling cascade of 13(S)-HODE in macrophages.

Quantitative Effects on Gene Expression and Lipid Accumulation

The activation of the PPARγ-LXRα axis by 13(S)-HODE has a significant impact on the expression of key genes involved in macrophage cholesterol transport. While direct quantitative data for this compound is limited, studies using free 13(S)-HODE provide valuable insights.

| Gene | Function | Effect of 13(S)-HODE | Reference |

| PPARγ | Nuclear receptor, master regulator of adipogenesis and lipid metabolism. | Activated | [6][7][8] |

| LXRα | Nuclear receptor, key regulator of cholesterol homeostasis. | Upregulated | [9] |

| ABCA1 | Cholesterol efflux transporter to lipid-poor apoA-I. | Upregulated | [9] |

| ABCG1 | Cholesterol efflux transporter to HDL. | Upregulated | [9] |

| SR-BI | Scavenger receptor involved in bidirectional cholesterol transport. | Upregulated | [9] |

| CD36 | Scavenger receptor for oxLDL uptake. | Upregulated | [6] |

The net effect of 13(S)-HODE on foam cell formation is a balance between the increased expression of cholesterol efflux transporters and the upregulation of the scavenger receptor CD36. The prevailing cellular context and the concentration of 13(S)-HODE likely determine whether the pro-efflux or pro-influx pathways dominate.

Experimental Protocols

In Vitro Foam Cell Formation Assay

A standard method to assess foam cell formation in vitro involves incubating cultured macrophages with oxLDL and subsequently visualizing intracellular lipid accumulation using Oil Red O staining.

Experimental Workflow for In Vitro Foam Cell Formation Assay

Caption: Workflow for assessing foam cell formation in vitro.

Detailed Oil Red O Staining Protocol: [10][11][12][13][14]

-

Preparation of Reagents:

-

Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol (B130326).

-

Oil Red O Working Solution: Mix 3 parts of Oil Red O stock solution with 2 parts of distilled water. Allow the solution to sit for 10 minutes, then filter through a 0.2 µm filter. Prepare this solution fresh before each use.

-

60% Isopropanol: Mix 60 mL of 100% isopropanol with 40 mL of distilled water.

-

10% Formalin: Prepare from a 37% stock solution.

-

Hematoxylin (B73222) solution: For counterstaining nuclei.

-

-

Staining Procedure:

-

Culture macrophages in a multi-well plate. After treatment with the experimental compounds (e.g., oxLDL containing this compound), aspirate the culture medium.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 10-30 minutes.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

-

(Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei.

-

Wash the cells 2-5 times with distilled water.

-

Add PBS or water to the wells and visualize under a microscope. Lipid droplets will appear red.

-

-

Quantification:

-

For quantitative analysis, after staining, the Oil Red O can be eluted from the cells using 100% isopropanol.

-

The absorbance of the eluted dye is then measured spectrophotometrically at a wavelength of approximately 510 nm.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species, including this compound, from biological samples.

General LC-MS/MS Protocol Outline: [15][16][17][18]

-

Lipid Extraction:

-

Harvest cells and wash with PBS.

-

Perform lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method, which utilizes a chloroform/methanol/water solvent system.

-

Include an appropriate internal standard (e.g., a deuterated version of the analyte) at the beginning of the extraction process for accurate quantification.

-

-

Chromatographic Separation:

-

Employ a reverse-phase C18 column for the separation of the lipid extracts.

-

Use a gradient elution with a mobile phase system typically consisting of water, methanol, and acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Define specific precursor-to-product ion transitions for this compound and the internal standard. For 13-HODE, a characteristic product ion is m/z 195.[17]

-

Logical Relationship for LC-MS/MS Quantification

Caption: Logical workflow for quantifying this compound.

Synthesis of this compound

For in vitro studies, this compound can be synthesized. A common method involves the chemo-enzymatic synthesis of 13(S)-HODE, followed by its esterification to cholesterol.[19]

Conclusion and Future Directions

The role of this compound in foam cell formation is complex, with its hydrolysis product, 13(S)-HODE, acting as a key signaling molecule. Through the activation of the PPARγ-LXRα pathway, 13(S)-HODE can paradoxically upregulate both cholesterol efflux transporters and scavenger receptors involved in lipid uptake. This highlights the intricate regulatory networks governing macrophage cholesterol homeostasis.

Future research should focus on:

-

Direct Activity of the Ester: Investigating whether this compound has biological activity independent of its hydrolysis.

-

Quantitative Comparison: Directly comparing the potency of this compound versus free 13(S)-HODE in modulating gene expression and lipid accumulation in macrophages.

-

In Vivo Relevance: Elucidating the concentration and localization of this compound within atherosclerotic plaques and its correlation with disease progression.

A deeper understanding of the specific role of this compound will be crucial for the development of targeted therapeutic strategies aimed at preventing or reversing foam cell formation in atherosclerosis.

References

- 1. Macrophage-specific transgenic expression of cholesteryl ester hydrolase attenuates hepatic lipid accumulation and also improves glucose tolerance in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester hydrolase activity is abolished in HSL-/- macrophages but unchanged in macrophages lacking KIAA1363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]

- 12. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. lipidmaps.org [lipidmaps.org]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of 13(S)-HODE Cholesteryl Ester with PPARγ

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester and the peroxisome proliferator-activated receptor gamma (PPARγ). Current scientific evidence strongly indicates that 13(S)-HODE cholesteryl ester functions as a prodrug, requiring intracellular enzymatic hydrolysis to release the active ligand, 13(S)-HODE. This free fatty acid then directly binds to and activates PPARγ, a key nuclear receptor involved in the regulation of lipid metabolism, inflammation, and cellular differentiation. This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual diagrams of the involved pathways and workflows.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in adipogenesis, glucose homeostasis, and inflammation. Its activation by various endogenous and synthetic ligands has made it a significant therapeutic target for metabolic diseases and certain cancers. Among the endogenous ligands, oxidized fatty acids have garnered considerable attention. 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a lipoxygenase metabolite of linoleic acid, has been identified as a potent PPARγ agonist.

In biological systems, particularly within atherosclerotic lesions, 13(S)-HODE is frequently found esterified to cholesterol, forming this compound. This raises a crucial question regarding the direct biological activity of the esterified form versus its potential role as a precursor to the active ligand. This guide synthesizes the available evidence to elucidate the nature of the interaction between this compound and PPARγ.

Proposed Mechanism of Action: A Prodrug Hypothesis

The prevailing scientific consensus suggests that this compound does not directly bind to or activate PPARγ. Instead, it is believed to be taken up by cells, where it undergoes hydrolysis by intracellular esterases, such as hormone-sensitive lipase (B570770) (HSL), to release free 13(S)-HODE and cholesterol. The liberated 13(S)-HODE is then able to translocate to the nucleus and bind to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivators and the transcriptional regulation of target genes.

dot

Caption: Metabolic activation of this compound.

Quantitative Data

While direct binding data for this compound to PPARγ is not available, extensive research has quantified the interaction of the active metabolite, 13(S)-HODE, with PPARγ. The following table summarizes key findings from the literature.

| Parameter | Value | Cell Line/System | Reference |

| EC50 of 13(S)-HODE for PPARγ Activation | ~10 µM - 30 µM | Various | (Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids) |

| Binding Affinity (Kd) of 13(S)-HODE to PPARγ | Not explicitly reported in searches | - | - |

Note: EC50 values can vary depending on the specific reporter gene assay and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of 13(S)-HODE and its cholesteryl ester with PPARγ.

Cellular Uptake and Hydrolysis of this compound

This protocol is designed to quantify the cellular uptake and subsequent intracellular hydrolysis of this compound.

Objective: To determine if cells can take up this compound and convert it to free 13(S)-HODE.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound (and a radiolabeled or fluorescently tagged version if available for easier tracking)

-

Internal standard (e.g., d4-13-HODE)

-

Lipid extraction solvents (e.g., hexane, isopropanol, chloroform, methanol)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Culture: Plate cells in 6-well plates and culture until they reach 80-90% confluency.

-

Treatment:

-

Wash cells twice with sterile PBS.

-

Incubate cells with serum-free medium containing a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Lipid Extraction:

-

At each time point, wash the cells three times with ice-cold PBS to remove any remaining extracellular ester.

-

Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. Collect the cell suspension.

-

Add the internal standard to each sample.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

-

Analysis by HPLC-MS/MS:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC-MS/MS system.

-

Use a suitable column (e.g., C18) and a gradient elution method to separate this compound from free 13(S)-HODE.

-

Utilize multiple reaction monitoring (MRM) in negative ion mode to specifically detect and quantify both the parent ester and the hydrolyzed free acid. The MRM transitions for 13-HODE are typically m/z 295 -> 195.[1]

-

-

Data Analysis:

-

Generate standard curves for both this compound and 13(S)-HODE.

-

Quantify the intracellular concentrations of both compounds at each time point and plot the results to visualize the uptake of the ester and the appearance of the free acid over time.

-

dot

Caption: Workflow for Cellular Uptake and Hydrolysis Assay.

PPARγ Reporter Gene Assay

This assay is used to measure the ability of a compound to activate PPARγ-mediated gene transcription.

Objective: To determine if 13(S)-HODE (and as a control, this compound) can activate PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-7)

-

Expression plasmid for full-length human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc)

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

13(S)-HODE and this compound

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid according to the transfection reagent manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete medium and incubate for another 24 hours.

-

-

Treatment:

-

Wash the cells with PBS.

-

Add serum-free medium containing various concentrations of 13(S)-HODE, this compound, or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the activity of the normalization reporter (Renilla luciferase or β-galactosidase).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the activity of the control reporter.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the ligand concentration to generate dose-response curves and determine EC50 values.

-

dot

Caption: PPARγ Reporter Gene Assay Workflow.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a ligand to the PPARγ ligand-binding domain (LBD).

Objective: To measure the ability of 13(S)-HODE to displace a known high-affinity radiolabeled or fluorescent ligand from the PPARγ LBD.

Materials:

-

Purified recombinant PPARγ LBD (often as a GST- or His-tagged protein)

-

A high-affinity radiolabeled ([3H]) or fluorescent PPARγ ligand (e.g., [3H]-Rosiglitazone)

-

13(S)-HODE (unlabeled competitor)

-

Scintillation vials and scintillation cocktail (for radioligand) or a fluorescence plate reader

-

Filter plates or spin columns to separate bound from free ligand

-

Assay buffer (e.g., Tris-HCl with BSA and DTT)

Procedure:

-

Assay Setup:

-

In a multi-well plate, set up reactions containing a fixed concentration of purified PPARγ LBD and the radiolabeled/fluorescent ligand.

-

Add increasing concentrations of unlabeled 13(S)-HODE to compete for binding.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled high-affinity ligand).

-

-

Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a filter plate that retains the protein-ligand complex but allows the free ligand to pass through.

-

Alternatively, use spin columns to separate the complex from the free ligand.

-

-

Quantification:

-

For radioligands, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

For fluorescent ligands, measure the fluorescence of the bound complex using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

dot

Caption: Competitive Ligand Binding Assay Workflow.

Signaling Pathway

The activation of PPARγ by 13(S)-HODE initiates a cascade of events leading to the regulation of target gene expression. This pathway is central to many of the physiological effects attributed to this lipid mediator.

dot

Caption: PPARγ Signaling Pathway Activated by 13(S)-HODE.

Conclusion

References

Methodological & Application

Application Note: A Robust Chiral LC-MS/MS Method for the Quantification of 13(S)-HODE Cholesteryl Ester

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and the study of diseases related to oxidative stress, such as atherosclerosis.

Introduction Cholesteryl esters are the primary form for cholesterol storage and transport in the body. The oxidation of these lipids, particularly those containing linoleic acid, can occur via non-enzymatic radical reactions or stereospecific enzymatic pathways. 15-Lipoxygenase (15-LOX) is an enzyme that specifically oxidizes linoleoyl cholesteryl ester to form 13(S)-hydroperoxyoctadecadienoyl (HPODE) cholesteryl ester, which is subsequently reduced to 13(S)-hydroxyoctadecadienoyl (HODE) cholesteryl ester.[1] The presence of the 13(S) stereoisomer is therefore a key marker of enzymatic oxidation, distinguishing it from the racemic mixture produced by free radical-induced lipid peroxidation.[1] Elevated levels of oxidized cholesteryl esters are found in oxidized low-density lipoprotein (LDL) and are implicated in the pathogenesis of various diseases, including atherosclerosis.[1][2] Accurate quantification of 13(S)-HODE cholesteryl ester is critical for understanding the role of enzymatic lipid peroxidation in disease and for the development of targeted therapeutics.

This application note describes a sensitive and stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct separation and quantification of this compound in biological matrices. The method utilizes a chiral stationary phase for the separation of 13(S)-HODE and 13(R)-HODE cholesteryl ester diastereomers, coupled with highly selective Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

The workflow involves three main stages. First, total lipids, including cholesteryl esters, are extracted from the biological sample (e.g., plasma, tissue homogenate) using a liquid-liquid extraction procedure. Second, the extracted lipids are separated using a chiral High-Performance Liquid Chromatography (HPLC) system. This step is critical for resolving the 13(S) and 13(R) diastereomers. Finally, the separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode, which provides high sensitivity and specificity for quantitative analysis.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (analytical standard), 13(R)-HODE cholesteryl ester (for peak identification), and a suitable internal standard (IS), such as d7-cholesteryl oleate (B1233923) or cholesteryl heptadecanoate.[3]

-

Solvents: HPLC or LC-MS grade hexane, ethanol, isopropanol, methanol, and water.

-

Reagents: Sodium acetate, ammonium (B1175870) acetate, or ammonium formate (B1220265) for mobile phase modification.[4]

-

Solid-Phase Extraction (SPE): Silica SPE cartridges (optional, for sample cleanup).[2]

Sample Preparation (from Human Plasma)

-

Aliquot 100 µL of plasma into a clean glass test tube.

-

Add 10 µL of the internal standard working solution.

-

Add 1.0 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute to precipitate proteins and extract lipids.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Carefully transfer the lower organic layer to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., hexane:ethanol 100:1, v/v).[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) System A chiral separation method is essential for distinguishing the 13(S) and 13(R) forms.[2]

-

HPLC System: An Agilent 1290 Infinity II UHPLC system or equivalent.[4]

-

Column: CHIRALPAK IB N-3 (2.1 × 150 mm, 3 µm).[2]

-

Mobile Phase: Isocratic elution with Hexane:Ethanol (100:1, v/v).[2]

-

Flow Rate: 0.2 mL/min.[2]

-

Column Temperature: 0°C. Lowering the column temperature has been shown to significantly improve the resolution of the diastereomers.[2]

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) System

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB SCIEX 4000 QTRAP or equivalent.[2]

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Ion Source Parameters:

-

IonSpray Voltage: +4500 V

-

Temperature: 400°C

-

Nebulizer Gas (GS1): 40 psi

-

Heater Gas (GS2): 40 psi

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Cholesteryl esters often form stable sodium [M+Na]+ or ammonium [M+NH4]+ adducts in positive ESI mode.[2][5] The ammonium adduct readily loses ammonia (B1221849) and water to produce a characteristic dehydrated cholesterol fragment ion at m/z 369.35.[3][4]

| Compound | Precursor Ion [M+Na]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 13-HODE Cholesteryl Ester | 688.6 | 369.4 | Optimized Experimentally |

| Internal Standard (d7-Cholesteryl Oleate) | 696.6 | 376.4 | Optimized Experimentally |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used by infusing an analytical standard.

Results and Data Presentation

Chromatographic Separation Under the specified chiral LC conditions, baseline separation of 13(R)-HODE cholesteryl ester and this compound is achievable. In the method developed by Ikeda et al. (2020), the 13(R) isomer elutes before the 13(S) isomer.[2] This separation is critical for accurate quantification of the enzymatically produced 13(S) form.

Quantitative Performance The method should be validated according to standard bioanalytical guidelines. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The following table summarizes typical performance characteristics for a validated assay.

Table 1: Representative Quantitative Performance of the LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Analyte Recovery | 85 - 110% |

Visualizations

Caption: Experimental workflow for this compound quantification.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Detection and characterization of cholesteryl ester hydroperoxides in oxidized LDL and oxidized HDL by use of an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

chiral separation of 13(S)-HODE and 13(R)-HODE cholesteryl esters

An Application Note and Protocol for the Chiral Separation of 13(S)-HODE and 13(R)-HODE Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, an essential fatty acid. It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE, which have been shown to exhibit distinct biological activities.[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and atherosclerosis.[1] In biological systems, 13-HODE can be esterified to cholesterol, forming 13-HODE cholesteryl esters. The stereochemistry of the 13-HODE moiety within these esters can significantly influence their biological function and signaling pathways.

The enzymatic production of 13-HODE, primarily through the action of 15-lipoxygenase (15-LOX), is highly stereospecific, yielding predominantly the 13(S)-HODE enantiomer.[1] However, non-enzymatic, free radical-mediated oxidation can lead to the formation of a racemic mixture of both 13(S)- and 13(R)-HODE.[2] Consequently, the ability to separate and quantify the individual enantiomers of 13-HODE cholesteryl esters is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the using High-Performance Liquid Chromatography (HPLC).

Biological Significance and Signaling Pathways

The biological effects of 13-HODE enantiomers are mediated through various signaling pathways. For instance, 13(S)-HODE has been shown to be an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation. In contrast, the signaling pathways of 13(R)-HODE are less well-defined but are of increasing interest. The differential activation of these pathways by the individual enantiomers underscores the importance of chiral separation in studying their biological effects.

Experimental Protocols

This section details the necessary materials and methods for the successful . The primary protocol is adapted from a method developed for the diastereoselective separation of the closely related 13(RS)-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl esters.[3][4]

Materials and Reagents

-

Solvents: HPLC-grade n-hexane and ethanol.

-

Standards: 13(S)-HODE cholesteryl ester and 13(R)-HODE cholesteryl ester. These can be synthesized or purchased from commercial suppliers.

-

Sample Preparation: Biological samples should be extracted using a suitable lipid extraction method (e.g., Folch or Bligh-Dyer methods). The lipid extract should be dried under a stream of nitrogen and reconstituted in the mobile phase.

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a UV or Mass Spectrometry (MS) detector.

-

A chiral chromatography column. The recommended column is a CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm particle size).[3][4] Alternatively, other chiral columns such as Chiralpak IA have been used for the separation of the free acid forms and may be suitable.[2]

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the chiral separation.

| Parameter | Recommended Conditions |

| Column | CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) |

| Mobile Phase | n-Hexane:Ethanol (100:1, v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 0 °C |

| Detection | UV at 234 nm or Mass Spectrometry |

| Injection Volume | 5-20 µL |

Mass Spectrometry Detection (Optional but Recommended)

For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for 13-HODE cholesteryl ester is m/z 665.1. A characteristic fragment ion for cholesteryl esters is m/z 369, corresponding to the cholesterol backbone.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and analysis of 13-HODE cholesteryl esters.

Caption: Workflow for the chiral separation of 13-HODE cholesteryl esters.

Data Presentation

The following tables summarize the expected quantitative data based on the separation of the closely related 13(RS)-HPODE cholesteryl esters and the free 13-HODE enantiomers. These values should serve as a strong starting point for method development for 13-HODE cholesteryl esters.

Table 1: Chiral Separation Parameters for 13(RS)-HPODE Cholesteryl Esters

| Parameter | Value | Reference |

| Column | CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) | [3][4] |